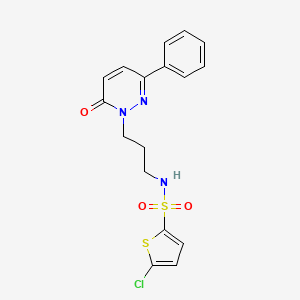
5-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex chemical compound notable for its distinctive structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by a thiophene ring substituted with a chlorosulfonamide group and a phenylpyridazinone moiety, making it a subject of interest for researchers due to its unique reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis protocols. The preparation starts with the formation of the core thiophene ring, which is then functionalized through successive reactions to introduce the chlorosulfonamide and phenylpyridazinone groups. Common reaction conditions include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions it Undergoes
5-Chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is capable of undergoing various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Can involve reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typically carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst, or sodium borohydride for milder conditions.
Substitution: This can be done through nucleophilic or electrophilic substitution reactions, using reagents such as halides or organometallic compounds.
Major Products Formed from These Reactions
The major products depend on the specific reaction:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or reduced sulfonamide derivatives.
Substitution: Results in a variety of functionalized thiophene derivatives.
科学研究应用
In Chemistry
This compound's unique structure allows for studies into its electronic properties and reactivity patterns, contributing to the development of new synthetic methodologies and materials.
In Biology and Medicine
Research has indicated potential applications in drug discovery, particularly as a scaffold for the development of inhibitors or modulators targeting specific enzymes or receptors. Its structure lends itself to binding interactions with biological macromolecules.
In Industry
作用机制
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, involving pathways related to its functional groups. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, or ionic bonds with the target molecules, altering their function or activity.
相似化合物的比较
5-Chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to its specific combination of a thiophene ring with a chlorosulfonamide and a phenylpyridazinone group. Similar compounds might include:
Thiophene derivatives: with different substituents, impacting their reactivity and application.
Sulfonamides: with varying aromatic or heterocyclic groups.
Phenylpyridazinones: with different side chains or functional groups, affecting their biological activity.
There you go
属性
IUPAC Name |
5-chloro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-8-10-17(25-15)26(23,24)19-11-4-12-21-16(22)9-7-14(20-21)13-5-2-1-3-6-13/h1-3,5-10,19H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQPIZCKGXUMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)


![(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B2741116.png)
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)
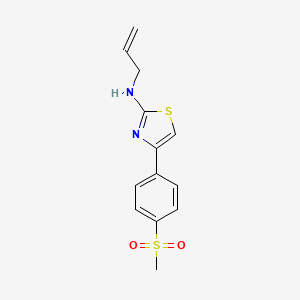

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
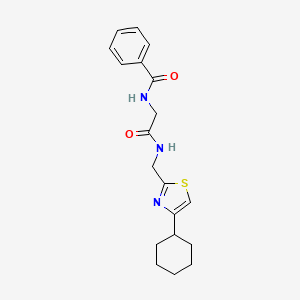
![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)
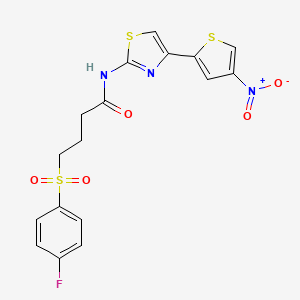
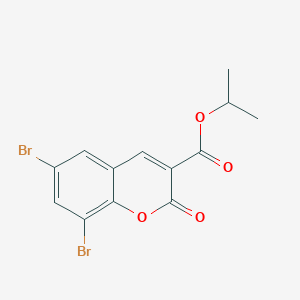
![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)
